

Spectroscopic Characterization of Triethylsilanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethylsilanol*

Cat. No.: *B1199358*

[Get Quote](#)

Introduction

Triethylsilanol ((C₂H₅)₃SiOH) is an organosilicon compound belonging to the silanol family, characterized by a hydroxyl group bonded to a silicon atom. Its chemical properties and reactivity are of significant interest in various fields, including materials science and organic synthesis. This technical guide provides a comprehensive overview of the spectroscopic data of **triethylsilanol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid researchers in the replication and validation of these findings.

Spectroscopic Data

The following sections present the key spectroscopic data for **triethylsilanol** in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of **triethylsilanol** are summarized below. The data was obtained in deuterated chloroform (CDCl₃) as the solvent.

Table 1: ¹H NMR Spectroscopic Data for **Triethylsilanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~0.98	Triplet	9H	~7.8	-CH ₃
~0.64	Quartet	6H	~7.8	-CH ₂ -
Variable	Singlet (broad)	1H	-	-OH

Table 2: ^{13}C NMR Spectroscopic Data for **Triethylsilanol**

Chemical Shift (δ) ppm	Assignment
~7.4	-CH ₃
~3.6	-CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for **triethylsilanol** are presented in Table 3.

Table 3: IR Spectroscopic Data for **Triethylsilanol**

Wavenumber (cm^{-1})	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (hydrogen-bonded)
~2950	Strong	C-H stretch (asymmetric)
~2870	Strong	C-H stretch (symmetric)
~1460	Medium	C-H bend
1260-1050	Strong	C-O stretch
~840	Strong	Si-C stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The key mass spectral data for **triethylsilanol**, obtained by electron ionization (EI), are summarized in Table 4.

Table 4: Mass Spectrometry Data for **Triethylsilanol**

m/z	Relative Intensity	Assignment
132	Moderate	[M] ⁺ (Molecular Ion)
103	High	[M - C ₂ H ₅] ⁺
75	Very High (Base Peak)	[(C ₂ H ₅) ₂ SiOH] ⁺
47	Moderate	[C ₂ H ₅ Si] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

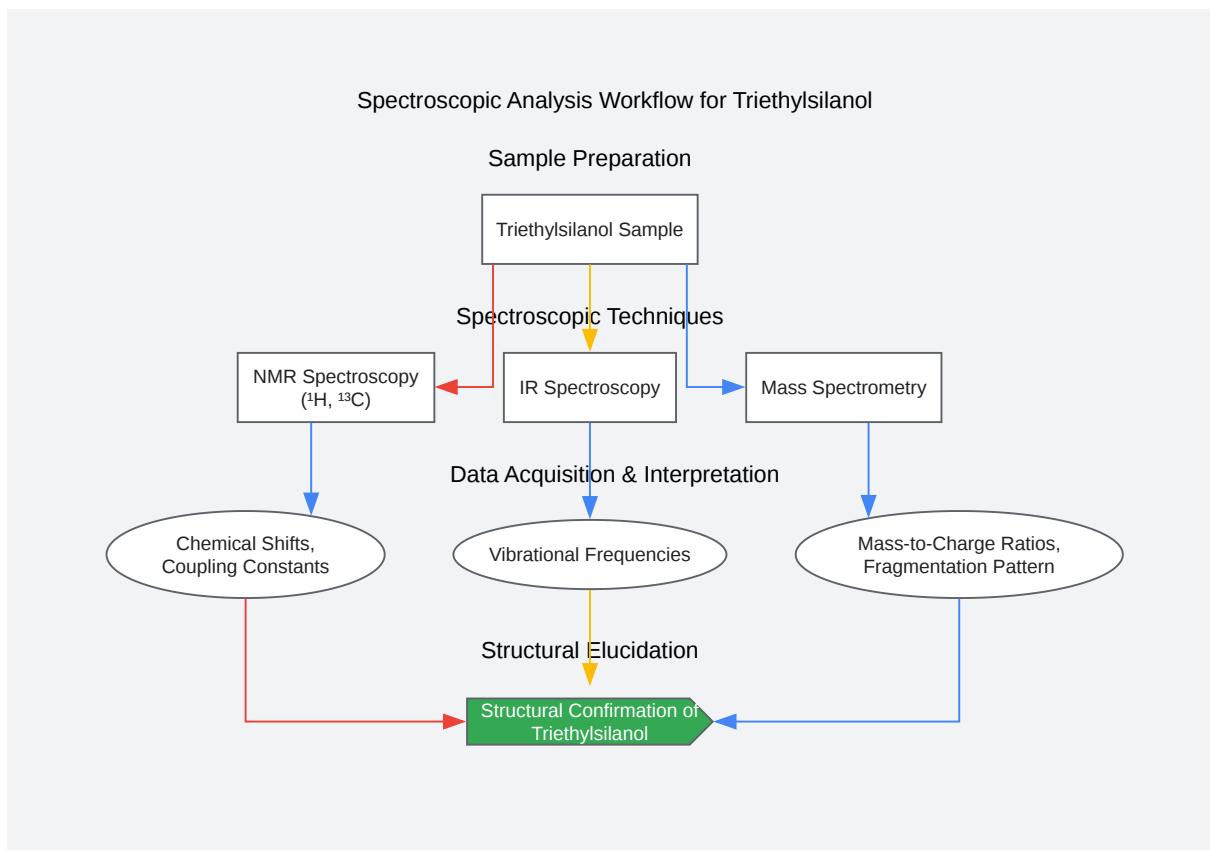
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **triethylsilanol** is prepared by dissolving approximately 10-20 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **triethylsilanol**, a neat spectrum can be obtained by placing a small drop of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution can be prepared by dissolving the sample in a suitable IR-transparent solvent like carbon tetrachloride (CCl₄).
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty salt plates or the pure solvent is first recorded. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
- Data Analysis: The positions of the absorption bands (in cm⁻¹) are identified and assigned to the corresponding functional group vibrations.


Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **triethylsilanol** in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Instrumentation: An electron ionization (EI) mass spectrometer is used for the analysis.
- Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection and Data Processing: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The fragmentation pattern is then

analyzed to deduce the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **triethylsilanol**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Characterization of Triethylsilanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1199358#spectroscopic-data-of-triethylsilanol-nmr-ir-ms\]](https://www.benchchem.com/product/b1199358#spectroscopic-data-of-triethylsilanol-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com